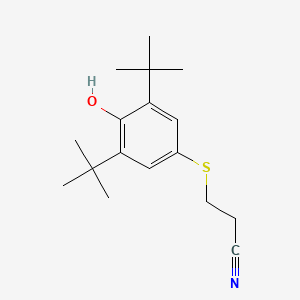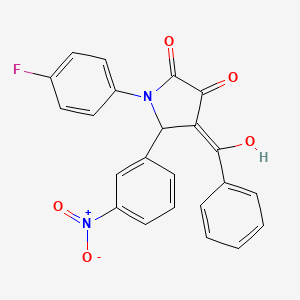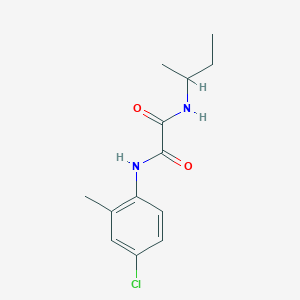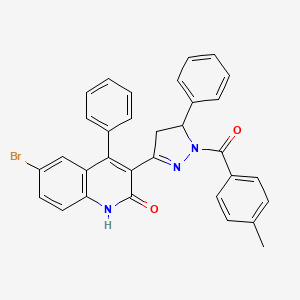
Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a propanenitrile group attached to a phenyl ring substituted with tert-butyl groups and a hydroxyl group, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with thiourea, followed by the addition of acrylonitrile. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanal or 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanone.
Reduction: Formation of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanamine.
Substitution: Formation of halogenated derivatives such as 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile bromide.
Scientific Research Applications
3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymer production to prevent degradation and improve material properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The nitrile group can interact with nucleophilic sites on proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxybenzyl chloride
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxyl and nitrile groups allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
55109-88-1 |
|---|---|
Molecular Formula |
C17H25NOS |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C17H25NOS/c1-16(2,3)13-10-12(20-9-7-8-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7,9H2,1-6H3 |
InChI Key |
HLDQQTBGHVRSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11095710.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)
![4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11095713.png)

![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11095738.png)
![Tetramethyl 7'-ethoxy-6'-[(4-fluorophenyl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11095745.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one](/img/structure/B11095746.png)
![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-bromophenyl 4-nitrobenzoate](/img/structure/B11095752.png)
![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
![2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol](/img/structure/B11095757.png)

![ethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11095771.png)
![5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11095774.png)

